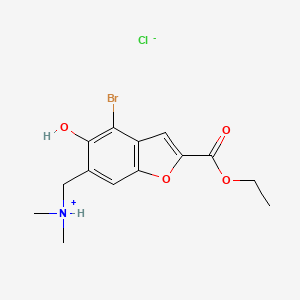
2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring, a bromine atom, a dimethylamino group, and a hydroxy group. The ethyl ester and hydrochloride components further modify its chemical properties, making it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride typically involves multiple steps. One common method includes the bromination of benzofuran, followed by the introduction of the dimethylamino group through a Mannich reaction. The hydroxy group is then added via a hydroxylation reaction. Finally, the ethyl ester is formed through esterification, and the hydrochloride salt is prepared by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as a nitro or amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted benzofuran derivatives.
科学研究应用
2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The bromine atom and hydroxy group may also play a role in the compound’s binding affinity and specificity. The overall effect of the compound depends on its ability to alter the function of its molecular targets, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
4-Bromo-2-fluorophenol: Similar in structure but lacks the benzofuran ring and dimethylamino group.
4-Bromo-6-nitro-2-benzofuran-1(3H)-one: Contains a benzofuran ring and bromine atom but has a nitro group instead of a dimethylamino group.
Uniqueness
2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzofuran ring, bromine atom, dimethylamino group, hydroxy group, ethyl ester, and hydrochloride salt makes it a versatile compound with diverse applications in research and industry.
属性
CAS 编号 |
65919-89-3 |
|---|---|
分子式 |
C14H17BrClNO4 |
分子量 |
378.64 g/mol |
IUPAC 名称 |
(4-bromo-2-ethoxycarbonyl-5-hydroxy-1-benzofuran-6-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C14H16BrNO4.ClH/c1-4-19-14(18)11-6-9-10(20-11)5-8(7-16(2)3)13(17)12(9)15;/h5-6,17H,4,7H2,1-3H3;1H |
InChI 键 |
LCDXCJSOHGXSFD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(O1)C=C(C(=C2Br)O)C[NH+](C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



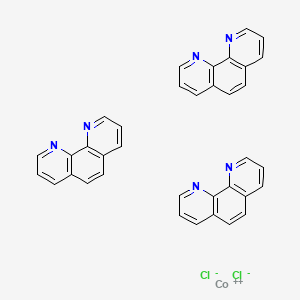
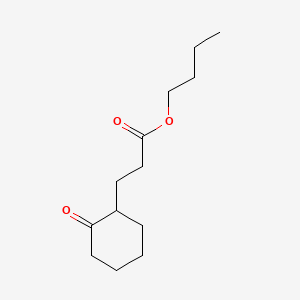
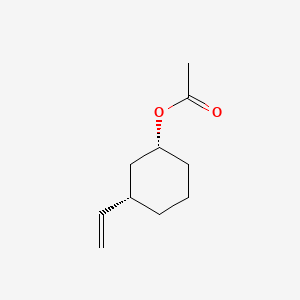
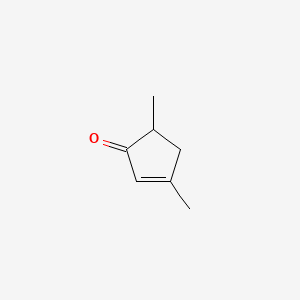
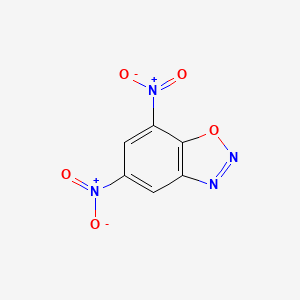
![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
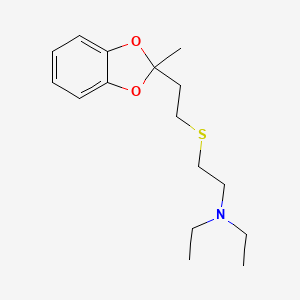
![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)
![10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)



![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)
